Cholestan-3beta,5alpha,6beta-triol
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Overview
Description
Cholestan-3beta,5alpha,6beta-triol is a type of oxysterol, which is an oxidation product of cholesterol. It is a 3beta-hydroxy steroid, a 6beta-hydroxy steroid, and a 5alpha-hydroxy steroid. This compound is known for its role in various biological processes and its potential therapeutic applications .
Preparation Methods
Cholestan-3beta,5alpha,6beta-triol can be synthesized through the hydration of cholesterol-5,6-epoxides. The enzyme cholesterol-5,6-epoxide hydrolase catalyzes the stereoselective hydration of cholesterol-5alpha,6alpha-epoxide and cholesterol-5beta,6beta-epoxide to produce this compound . Industrial production methods typically involve the use of this enzymatic process to ensure high yield and purity.
Chemical Reactions Analysis
Cholestan-3beta,5alpha,6beta-triol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include reactive oxygen species, nitric oxide synthase, and NADPH oxidase . Major products formed from these reactions include methemoglobin and other oxidized derivatives .
Scientific Research Applications
Cholestan-3beta,5alpha,6beta-triol has several scientific research applications. In chemistry, it is used as a standard in lipid analysis using high-performance liquid chromatography (HPLC) . In biology and medicine, it has been studied for its anti-cancer properties, particularly in suppressing the proliferation, migration, and invasion of human prostate cancer cells . Additionally, it has potential therapeutic applications in treating hyperlipemia, arteriosclerosis, diabetes, and obesity .
Mechanism of Action
The mechanism of action of cholestan-3beta,5alpha,6beta-triol involves the activation of specific enzymes and pathways. It activates nitric oxide synthase and NADPH oxidase, leading to the production of reactive oxygen species and nitric oxide . These reactive species contribute to the compound’s biological effects, including the induction of eryptosis (programmed cell death) in red blood cells . In cancer cells, this compound induces G1 cell cycle arrest and apoptosis through the downregulation of Akt1 and other related proteins .
Comparison with Similar Compounds
Cholestan-3beta,5alpha,6beta-triol is similar to other oxysterols, such as 7-keto-cholesterol and cholesterol-5,6-epoxides. it is unique in its specific activation of nitric oxide synthase and its distinct pathway leading to eryptosis . Other similar compounds include 5alpha-cholestan-3beta-ol and cholestane-3beta,5alpha,6beta-triol 3,6-diacetate, which have different biological activities and applications .
Properties
Molecular Formula |
C27H48O3 |
---|---|
Molecular Weight |
420.7 g/mol |
IUPAC Name |
(3S,5R,6R,10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol |
InChI |
InChI=1S/C27H48O3/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24(29)27(30)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28-30H,6-16H2,1-5H3/t18?,19-,20?,21?,22?,23?,24+,25+,26+,27-/m0/s1 |
InChI Key |
YMMFNKXZULYSOQ-QETVQNBESA-N |
Isomeric SMILES |
CC(C)CCCC(C)C1CCC2[C@@]1(CCC3C2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)O)O)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)C |
Origin of Product |
United States |
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